molecular formula C14H19N5O B12615793 n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide CAS No. 921201-91-4

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide

Katalognummer: B12615793
CAS-Nummer: 921201-91-4
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: GFGCKPKJELRVLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide: is a chemical compound that features an azide group attached to a phenyl ring, which is further connected to a piperidine ring through a propanamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of 4-azidophenylamine: This can be achieved by diazotization of 4-aminophenylamine followed by treatment with sodium azide.

    Coupling with 3-(piperidin-1-yl)propanoyl chloride: The 4-azidophenylamine is then reacted with 3-(piperidin-1-yl)propanoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide can undergo various types of chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Triphenylphosphine, water.

    Cycloaddition: Terminal alkynes, copper(I) catalysts.

Major Products Formed

    Reduction: 4-aminophenyl derivative.

    Substitution: Iminophosphorane derivatives.

    Cycloaddition: 1,2,3-triazole derivatives.

Wissenschaftliche Forschungsanwendungen

n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways due to the presence of the piperidine ring.

    Organic Synthesis: The azide group is a versatile functional group that can be transformed into various other functional groups, making this compound useful in synthetic organic chemistry.

    Materials Science: The compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions.

Wirkmechanismus

The mechanism of action of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azide group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    n-(4-Aminophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with an amine group instead of an azide group.

    n-(4-Bromophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a bromine atom instead of an azide group.

    n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a nitro group instead of an azide group.

Uniqueness

The presence of the azide group in n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide makes it particularly unique due to the versatility of the azide group in various chemical reactions, such as click chemistry. This allows for the selective and efficient modification of the compound, making it a valuable tool in both synthetic and medicinal chemistry.

Eigenschaften

CAS-Nummer

921201-91-4

Molekularformel

C14H19N5O

Molekulargewicht

273.33 g/mol

IUPAC-Name

N-(4-azidophenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C14H19N5O/c15-18-17-13-6-4-12(5-7-13)16-14(20)8-11-19-9-2-1-3-10-19/h4-7H,1-3,8-11H2,(H,16,20)

InChI-Schlüssel

GFGCKPKJELRVLN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.